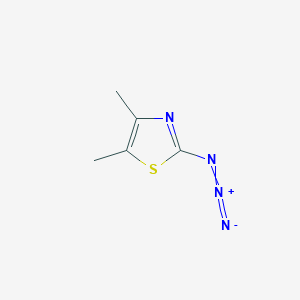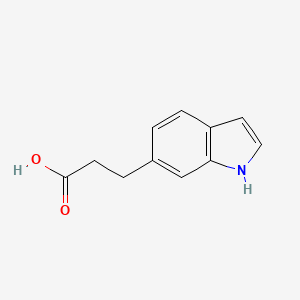
3-(1H-indol-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-6-yl)propanoic acid: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring attached to a propanoic acid moiety. It has been studied for its potential therapeutic applications and its role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-6-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The resulting indole derivative can then be further functionalized to introduce the propanoic acid moiety .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize indole derivatives on a large scale .
化学反应分析
Types of Reactions: 3-(1H-indol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry: 3-(1H-indol-6-yl)propanoic acid is used as a building block in the synthesis of more complex organic molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .
Biology: In biological research, this compound is studied for its role in various metabolic pathways. It is known to interact with enzymes and receptors, influencing cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and as an antioxidant. It has been investigated for its neuroprotective effects and its ability to scavenge free radicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the development of agrochemicals .
作用机制
The mechanism of action of 3-(1H-indol-6-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation .
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 3-(1H-indol-6-yl)propanoic acid is unique due to its specific structural features and its potential therapeutic applications. Unlike other indole derivatives, it has shown promise in neuroprotection and antioxidant activity, making it a valuable compound for further research and development .
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-(1H-indol-6-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1,3,5-7,12H,2,4H2,(H,13,14) |
InChI 键 |
DJLXISVKYWYKTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CN2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


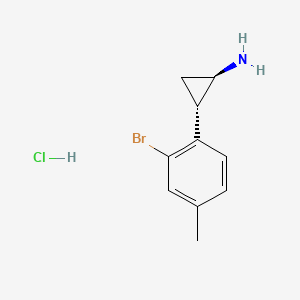
![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
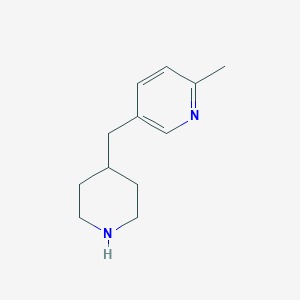
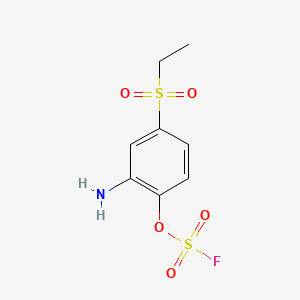
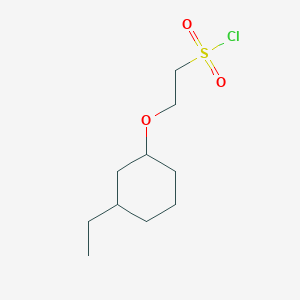
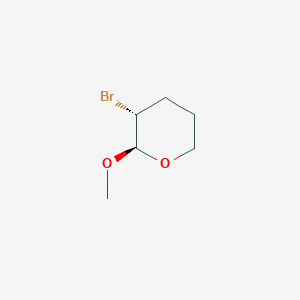
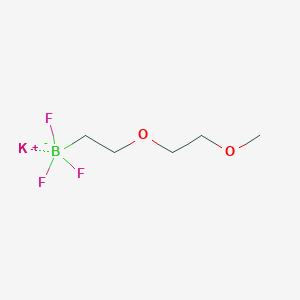

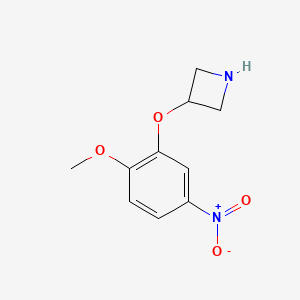
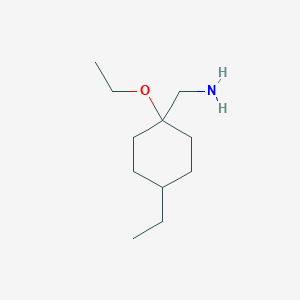
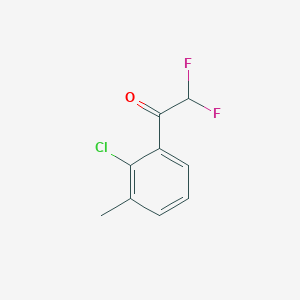
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)
